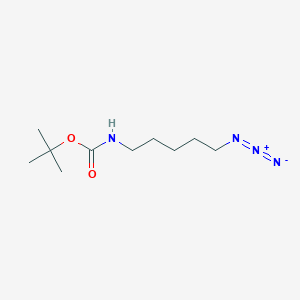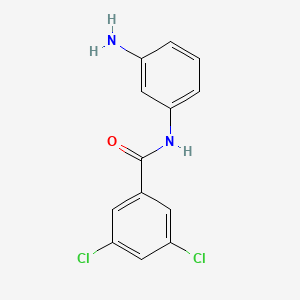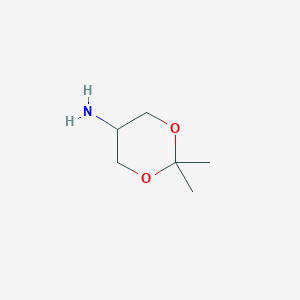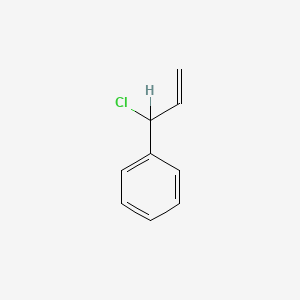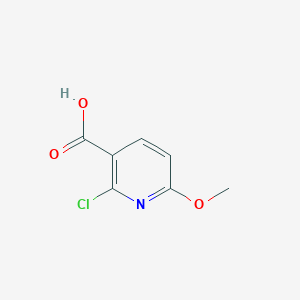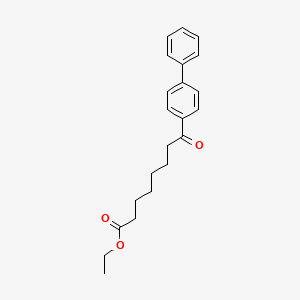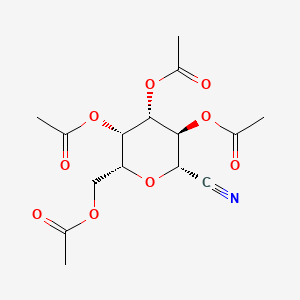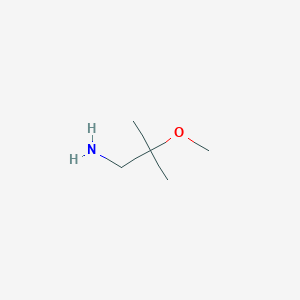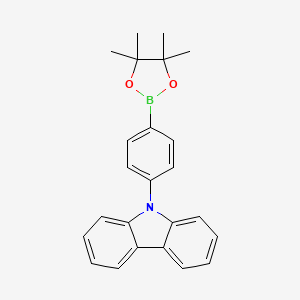
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Overview
Description
The compound “9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole” is a complex organic molecule. It contains a carbazole group, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The carbazole group is a tricyclic structure, and the tetramethyl-1,3,2-dioxaborolan-2-yl group contains a boron atom, which can form stable covalent bonds with other atoms .Scientific Research Applications
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : This compound is used as a pure-blue light-emitting material in the preparation of OLED displays . It’s particularly important for creating high-efficiency blue OLEDs .
- Methods of Application : The compound is used in the creation of a novel “hot-exciton” material for the application of pure-blue fluorescent OLEDs . The OLED exhibited excellent pure-blue electroluminescence (EL) performance with an emission peak at 452 nm .
- Results or Outcomes : The maximum external quantum efficiency (EQE) of the OLED reached 12.7%, and the exciton utilization efficiency (EUE) approached 80%, ranking it among the best performers in nondoped pure-blue OLEDs .
Application 2: Molecular Structure Determination
- Summary of the Application : The compound is used in the study of molecular structures determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis .
- Methods of Application : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied .
- Results or Outcomes : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
Application 3: Protein Structure Prediction
- Summary of the Application : This compound can be used in the study of protein structure prediction, which is a key problem in computational biology .
- Methods of Application : The compound’s structure can be input into a machine learning model like AlphaFold 3, which predicts the 3D structure of a protein based on its amino acid sequence .
- Results or Outcomes : The use of this compound in protein structure prediction can help improve our understanding of biological processes and accelerate drug discovery .
Application 4: Covalent Organic Frameworks (COFs)
- Summary of the Application : This compound is used in the creation of Covalent Organic Frameworks (COFs), which are networks of organic molecules linked by covalent bonds .
- Methods of Application : The compound is used as a linker in the Suzuki cross-coupling reaction to extend the size of the structure . The resulting COFs can be used in applications such as effective iodine uptake and supercapacitors .
- Results or Outcomes : The COFs prepared through this method demonstrated great thermal stability and high specific capacitance, making them excellent materials for energy storage .
Application 5: Drug Design
- Summary of the Application : This compound can be used in the study of drug design, which is a key problem in computational biology .
- Methods of Application : The compound’s structure can be input into a machine learning model like AlphaFold 3, which predicts the structure and interactions of all life’s molecules . This can help in understanding how the compound interacts with other molecules, which is crucial in drug design .
- Results or Outcomes : The use of this compound in drug design can help improve our understanding of biological processes and accelerate drug discovery .
Application 6: Energy Storage
- Summary of the Application : This compound is used in the creation of Conjugated Microporous Polymers (CMPs), which are networks of organic molecules linked by covalent bonds . These CMPs can be used in applications such as energy storage .
- Methods of Application : The compound is used as a linker in the Suzuki cross-coupling reaction to extend the size of the structure . The resulting CMPs can be used as electrode materials in supercapacitor devices .
- Results or Outcomes : The CMPs prepared through this method demonstrated great thermal stability and high specific capacitance, making them excellent materials for energy storage .
properties
IUPAC Name |
9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-21-11-7-5-9-19(21)20-10-6-8-12-22(20)26/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSYMVAUJZCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474400 | |
| Record name | 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
CAS RN |
785051-54-9 | |
| Record name | 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



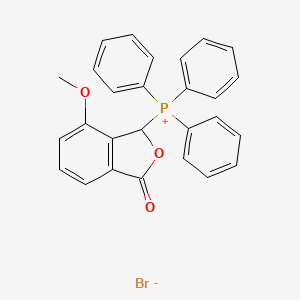
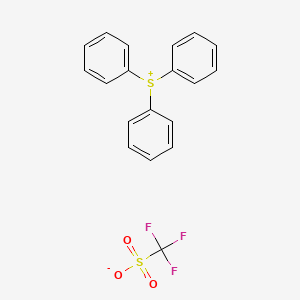
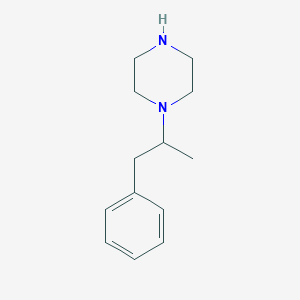
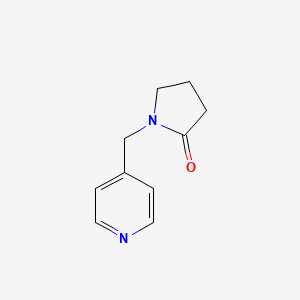
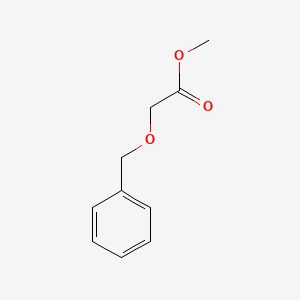
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
